molecular formula C19H20ClNO4 B5047274 ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate

ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate

Cat. No.: B5047274
M. Wt: 361.8 g/mol
InChI Key: LZXXIRZMSPNYAU-UHFFFAOYSA-N
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Description

“Ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate” is a complex organic compound. It contains an ethyl ester group, a benzoate group, a chloro group, and a methylphenoxy group . The presence of these functional groups suggests that this compound might have interesting chemical properties and could be involved in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound has a linear formula of C19H20ClNO4 and a molecular weight of 361.829 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the ester and amide might make it somewhat soluble in polar solvents. The aromatic ring could contribute to its UV-visible absorption spectrum .

Properties

IUPAC Name

ethyl 3-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-4-24-19(23)14-6-5-7-16(11-14)21-18(22)13(3)25-17-9-8-15(20)10-12(17)2/h5-11,13H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXXIRZMSPNYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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